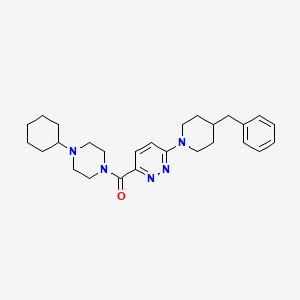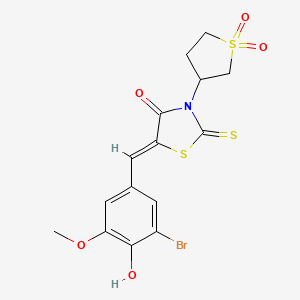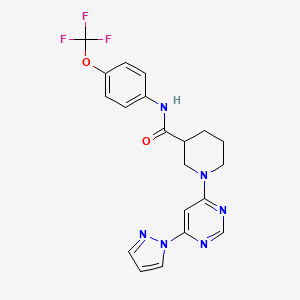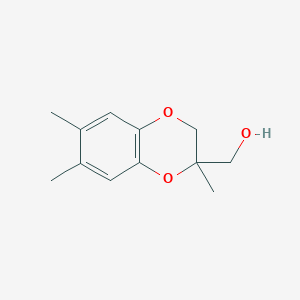
methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methylpropanamido group, and a dihydroisoquinoline carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the dihydroisoquinoline ring indicates a cyclic structure, and the various substituents (chlorophenoxy, methylpropanamido, carboxylate) will contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups (like the amide and ester groups) could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of novel derivatives, including those similar to the target compound, plays a critical role in exploring their potential applications in various fields. For instance, the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, which is employed in the preparation of novel derivatives with substituents, highlights the versatility and potential for creating new compounds with specific properties (Aghekyan et al., 2009).
Pharmacological and Biological Activities
- The study of benzodiazepine receptors and their ligands, including compounds structurally related to the target molecule, reveals their potential anti-inflammatory properties. Such research underscores the importance of these compounds in medicinal chemistry, particularly in the development of new therapies for inflammation (Torres et al., 1999).
Antimicrobial and Antitumor Activities
- The exploration of antimicrobial and antitumor activities is another significant area of research. For example, the synthesis and evaluation of quinazolinone and thiazolidinone derivatives have shown potential as antimicrobial agents, indicating the broad applicability of isoquinoline derivatives in developing new antimicrobial therapies (Desai et al., 2011).
Radioligand Binding Studies
- Radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives for apamin-sensitive Ca2+-activated K+ channels demonstrate the potential of isoquinoline derivatives in neurological research. This highlights their utility in studying specific receptor interactions and in the development of neuropharmacological agents (Graulich et al., 2006).
Chemical Synthesis and Analytical Methods
- Detailed chemical synthesis and analytical methods for compounds related to the target molecule provide a foundation for further research and development in various scientific fields. The synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, and their subsequent analysis, exemplifies the ongoing efforts to understand and exploit the chemical properties of these compounds for diverse applications (Aghekyan et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 7-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-21(2,28-18-8-5-16(22)6-9-18)19(25)23-17-7-4-14-10-11-24(20(26)27-3)13-15(14)12-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKCDMLMOFUGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-(4-chlorophenoxy)-2-methylpropanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)


![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)
![N-ethyl-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2706753.png)
![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)


![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)


![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)